molecular formula C18H41N3 B107428 N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine CAS No. 2372-82-9

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

Cat. No.: B107428
CAS No.: 2372-82-9
M. Wt: 299.5 g/mol
InChI Key: NYNKJVPRTLBJNQ-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (CAS 2372-82-9), also known as bis(3-aminopropyl)dodecylamine, is a polyamine-based compound with the molecular formula C₁₈H₄₁N₃ and a molecular weight of 299.54 g/mol . It is a non-ionic surfactant and a broad-spectrum biocide effective against Gram-positive and Gram-negative bacteria, fungi, viruses, and biofilms . Its applications span healthcare, food processing, dairy sanitation, and preservation of historical materials due to its dual functionality as a disinfectant and cleaning agent . The compound is typically formulated as a colorless liquid with ≥95% purity, soluble in water, and stable under standard conditions .

Properties

IUPAC Name

N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H41N3/c1-2-3-4-5-6-7-8-9-10-11-16-21(17-12-14-19)18-13-15-20/h2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNKJVPRTLBJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H41N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041243
Record name N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
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Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2372-82-9
Record name N,N-Bis(3-aminopropyl)dodecylamine
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Record name Laurylamine dipropylenediamine
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Record name 1,3-Propanediamine, N1-(3-aminopropyl)-N1-dodecyl-
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Record name N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
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Record name N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine
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Record name N-(3-AMINOPROPYL)-N-DODECYL-1,3-PROPANEDIAMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine typically involves the reaction of dodecylamine with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

NNDP serves as a building block in the synthesis of complex organic molecules. Its unique chemical properties allow for various reactions, including oxidation, reduction, and substitution, making it valuable in synthetic chemistry.

Biology

In biological research, NNDP is employed to study cell membrane interactions and antimicrobial activity. Its ability to disrupt microbial cell membranes enhances its utility in microbiological studies.

Medicine

NNDP is investigated for potential use in developing new antimicrobial agents. Its biocidal properties make it a candidate for formulating disinfectants in medical settings.

Industry

The compound is widely used in industrial applications as a disinfectant and preservative. It is particularly effective against wood-decaying fungi and bacteria, making it suitable for agricultural settings.

Antimicrobial Activity

NNDP exhibits strong antimicrobial properties against various pathogens:

  • Bacteria : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Fungi : Demonstrates efficacy against wood-destroying fungi.
  • Viruses : Preliminary studies indicate activity against certain viral strains.

The mechanism of NNDP's antimicrobial action involves disruption of the microbial cell membrane, leading to increased permeability and eventual cell lysis.

Residual Quantification in Dairy Products

A novel method was developed to quantify residual levels of NNDP in dairy products using ion-pairing reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method involved sample extraction with acetonitrile and sodium chloride, achieving detection limits between 5-150 µg/kg .

Occupational Allergic Contact Dermatitis

A study reported cases of occupational allergic contact dermatitis caused by NNDP in a surface disinfectant formulation. This highlights the importance of safety measures when handling the compound .

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is facilitated by the compound’s amphiphilic nature, which allows it to integrate into the lipid bilayer and disrupt its integrity .

Comparison with Similar Compounds

Antimicrobial Efficacy

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine exhibits superior antimicrobial activity compared to other disinfectants, as demonstrated in multiple studies:

Compound MIC/MBC Range Key Findings Reference
This compound 0.02–2% (effective concentration) Most potent against bacteria and moulds; outperforms quaternary ammonium compounds (QACs) and oxidizers .
Didecyldimethylammonium chloride (DDAC) 0.05–4% Second-most effective biocide but less potent than APDA against biofilms .
Sodium hypochlorite 0.1–5% Moderate efficacy; requires higher concentrations for biofilm eradication .
Hydrogen peroxide 1–10% Limited activity against resistant bacterial strains .
Glutaraldehyde 0.5–5% Effective but toxic and prone to inducing microbial resistance .

Key Insight : APDA’s polyamine structure enables rapid penetration of microbial cell membranes, disrupting metabolic pathways at lower concentrations than QACs like DDAC .

Chemical Structure and Functional Properties

APDA’s performance is influenced by its unique chemical architecture compared to other disinfectants:

Property APDA (Polyamine) QACs (e.g., DDAC) Oxidizers (e.g., NaOCl)
Mechanism Disrupts cell membranes and DNA Denatures proteins and lipids Oxidizes cellular components
Solubility Water-soluble Limited water solubility Highly soluble
Stability Stable at pH 10.5–11.5 Degrades in acidic conditions Unstable in organic matter
Resistance Risk Low Moderate to high High (biofilm tolerance)

APDA’s dual amine groups enhance its binding affinity to microbial surfaces, while QACs suffer from resistance due to overuse in clinical settings .

Biological Activity

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (NNDP) is a synthetic compound with significant biological activity, particularly noted for its antimicrobial properties and potential applications in gene therapy. This article explores its biological activity in detail, including mechanisms of action, efficacy against various microorganisms, and safety profiles based on diverse research findings.

1. Chemical Structure and Properties

NNDP has the molecular formula C₁₈H₄₁N₃ and is classified as a non-ionic surfactant. Its structure features a long hydrophobic dodecyl chain and three amino groups that enhance its interaction with biological membranes. This unique combination allows NNDP to effectively disrupt microbial cell membranes, leading to increased permeability and eventual cell lysis .

2. Antimicrobial Activity

NNDP exhibits strong antimicrobial properties against a variety of pathogens, including:

  • Bacteria : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Fungi : Demonstrates efficacy against wood-destroying fungi.
  • Viruses : Preliminary studies indicate activity against certain viral strains.

The mechanism of NNDP's antimicrobial action is believed to involve disruption of the microbial cell membrane, which is critical for maintaining cellular integrity.

Table 1: Antimicrobial Efficacy of NNDP

Microorganism TypeSpecific OrganismsEfficacy Level
BacteriaStaphylococcus aureusHigh
Bacillus subtilisModerate
FungiWood-destroying fungiHigh
VirusesVarious strainsModerate

3. Gene Delivery Applications

NNDP's cationic nature allows it to bind effectively to negatively charged DNA, making it a promising candidate as a non-viral vector for gene delivery in therapeutic applications. This property offers advantages over traditional viral vectors, such as reduced immunogenicity and the potential for targeted delivery .

4.1 Safety and Toxicity Studies

Research on the toxicity of NNDP indicates that while it is effective as a biocide, it also poses certain health risks:

  • Acute Toxicity : In animal studies, doses above 20 mg/kg body weight have shown adverse effects on organs such as the kidneys and heart .
  • Developmental Toxicity : Studies indicate potential developmental toxicity at high doses but not teratogenicity in rats or rabbits .
  • Corrosivity : NNDP has corrosive properties due to its basic nature, necessitating careful handling to avoid skin and respiratory tract irritation .

Table 2: Toxicological Findings from Animal Studies

EndpointObserved EffectsDose Level (mg/kg)
Cardiomyocyte DegenerationIncreased incidence in male rats≥20
Kidney DamageNecrosis of tubular epithelium≥20
Developmental ToxicityEarly embryonic deaths observed60
NOAEL (No Observed Adverse Effect Level)Determined at 4 mg/kg for various endpoints4

5. Environmental Impact

NNDP's low leaching potential makes it favorable for agricultural applications. Its ability to interact with soil components suggests that it may have a reduced environmental impact compared to other biocides.

Case Study 1: Application in Dairy Products

A study developed a reliable method for quantifying residual levels of NNDP in dairy products using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method achieved limits of quantification around 5-7 µg/kg, successfully identifying contamination levels up to 225 µg/kg in cheese samples .

Case Study 2: Efficacy Against Wood-Destroying Fungi

Research demonstrated that NNDP effectively inhibited the growth of wood-destroying fungi, making it a viable candidate for preservation treatments in construction materials .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via reductive amination of 3-aminopropylamine with dodecyl aldehyde using sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents. Optimized conditions include maintaining a pH of 6–7 in methanol/water solvents at 25–50°C for 12–24 hours. Yields improve with excess aldehyde (1.5–2.0 equivalents) and inert atmospheres to prevent oxidation .
  • Characterization : Confirm structure via 1H^1H-NMR (δ 1.25 ppm for dodecyl chain, δ 2.6–3.1 ppm for amine protons) and LC-MS (m/z 299.54 [M+H]+^+) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Exposure Controls : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid skin contact (GHS Skin Corrosion Category 1B) and inhalation (DNEL: 0.789 mg/m³ for chronic exposure) .
  • First Aid : For spills, collect with inert absorbents (e.g., vermiculite) and avoid aqueous release (chronic aquatic toxicity PNEC <0.1 mg/L) .

Q. How does its physicochemical stability impact storage and experimental design?

  • Storage : Stable at 2–8°C in airtight containers; degradation occurs under UV light or with strong oxidizers. Pre-purge solvents to avoid amine oxidation .
  • Solubility : Hydrophobic dodecyl chain limits aqueous solubility (use ethanol/THF co-solvents). Critical micelle concentration (CMC) is ~0.1 mM, relevant for surfactant studies .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its antimicrobial efficacy while mitigating cytotoxicity?

  • Experimental Design :

  • Dose-Response : Test concentrations from 0.1–100 µM against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI M07-A10).
  • Cytotoxicity : Parallel assays on mammalian cells (e.g., HEK293) via MTT, comparing IC50_{50} values to antimicrobial MICs .
    • Data Interpretation : High selectivity indices (>10) suggest therapeutic potential. Note pH-dependent activity (enhanced at pH 5–6 due to amine protonation) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Case Example : Discrepancies in antifungal inhibition rates (e.g., 40% vs. 70% at 100 µg/mL) may arise from:

  • Strain Variability : Test multiple strains (ATCC controls recommended).
  • Solvent Effects : DMSO >1% inhibits microbial growth; use ≤0.5% .
    • Statistical Validation : Apply ANOVA with post-hoc Tukey tests for cross-study comparisons .

Q. How do environmental factors influence its stability in ecotoxicology studies?

  • Degradation Pathways : Hydrolyzes slowly in water (t1/2_{1/2} >30 days at pH 7); UV light accelerates breakdown into propylamine derivatives.
  • Analytical Monitoring : Use HPLC-UV (λ=254 nm) or GC-MS to track degradation products (e.g., lauryl alcohol, ammonia) .

Q. What mechanisms explain its selective toxicity to aquatic organisms?

  • Mode of Action : Disrupts gill epithelial membranes in fish via cationic charge (amine groups) and hydrophobic insertion (dodecyl chain). LC50_{50} for D. magna is 0.8 mg/L (96-h exposure) .
  • Mitigation : Add EDTA to chelate metal ions, reducing bioavailability in aquatic models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.